1-(3,4-dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
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Description
1-(3,4-dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C18H19FN6O3 and its molecular weight is 386.387. The purity is usually 95%.
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Scientific Research Applications
Role in Orexin Receptor Mechanisms
Research has shown that Orexin receptors (OXR) play a significant role in modulating feeding, arousal, stress, and drug abuse. In a study examining the effects of certain OXR antagonists on compulsive food consumption, compounds similar to 1-(3,4-dimethoxybenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea were evaluated. These compounds showed potential in reducing binge eating behaviors without affecting standard food intake, suggesting a major role of OX1R mechanisms in binge eating and offering insights into pharmacological treatments for compulsive eating disorders (Piccoli et al., 2012).
Reactions with Nitrogen-Containing Heterocycles
A study demonstrated the reaction of nitrogen heterocycles with compounds structurally similar to this compound. This reaction yielded various N-(4-methoxy-3-nitrobenzyl) derivatives, showcasing the compound's potential in creating diverse chemical structures, which could have implications in drug development and chemical synthesis (Harutyunyan, 2016).
Potential in Photodegradation Studies
Another area of application for similar compounds is in photodegradation studies. Research on the photodegradation of related compounds has revealed interesting chemical transformations, such as S-to-N benzyl migration, suggesting potential applications in environmental chemistry and the study of photostable compounds (Moorman et al., 1985).
Involvement in Anaerobic O-Demethylations
In biochemical studies, compounds with structural similarities have been used to investigate anaerobic O-demethylase activity. This has implications in understanding microbial metabolism and the biochemical processes involved in the breakdown of complex organic compounds (Stupperich et al., 1996).
Application in Protecting Group Chemistry
The compound's structure is also relevant in the field of protecting group chemistry. The 3,4-dimethoxybenzyl moiety, a part of the compound's structure, has been utilized as a protecting group in chemical synthesis, highlighting its utility in organic synthesis and drug development (Grunder-Klotz & Ehrhardt, 1991).
Research in Pesticide Chemistry
Additionally, structurally similar compounds have been studied in the context of pesticide chemistry. The crystal structure analysis of related benzoylurea pesticides provides insights into the design and development of new pesticides with improved efficacy and environmental compatibility (Jeon et al., 2014).
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3/c1-27-15-7-6-12(8-16(15)28-2)10-20-18(26)21-11-17-22-23-24-25(17)14-5-3-4-13(19)9-14/h3-9H,10-11H2,1-2H3,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCFPMSOFRQGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.